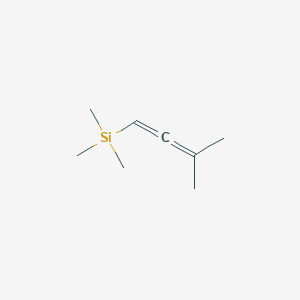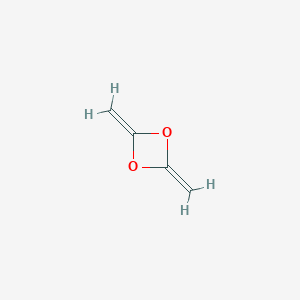
5-Methylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylnonacosane: is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It is a methyl-branched alkane, specifically a derivative of nonacosane with a methyl group attached to the fifth carbon atom. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylnonacosane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain alkanes or alkenes.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its specific applications and limited demand. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be used to remove any unsaturation or functional groups present.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
科学的研究の応用
5-Methylnonacosane has several scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: It plays a role in the study of insect cuticular hydrocarbons and their role in chemical communication.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of certain specialty lubricants and coatings.
作用機序
The mechanism of action of 5-Methylnonacosane in biological systems involves its role as a chemical signal. It interacts with specific receptors on the surface of insects, triggering behavioral responses. The molecular targets and pathways involved in these interactions are still under investigation, but it is known to be part of the complex chemical communication system in insects.
類似化合物との比較
Similar Compounds
Nonacosane: The parent compound without the methyl group.
3-Methylnonacosane: A similar compound with the methyl group at the third carbon.
7-Methylnonacosane: A similar compound with the methyl group at the seventh carbon.
Uniqueness
5-Methylnonacosane is unique due to its specific branching pattern, which can influence its physical properties and biological activity. The position of the methyl group can affect its interaction with receptors and its role in chemical communication.
特性
CAS番号 |
71868-29-6 |
|---|---|
分子式 |
C30H62 |
分子量 |
422.8 g/mol |
IUPAC名 |
5-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-30(3)28-7-5-2/h30H,4-29H2,1-3H3 |
InChIキー |
OGTLNRSFHFQTMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)



![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)


![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)

